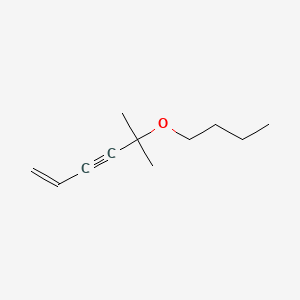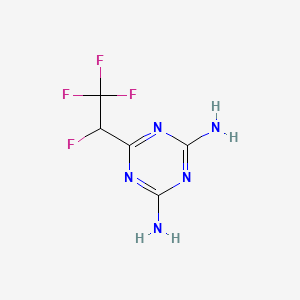
6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine is a fluorinated triazine derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,2,2,2-tetrafluoroethylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted triazines depending on the nucleophile used.
Oxidation: Oxidized products include triazine oxides.
Reduction: Reduced products are typically amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The fluorinated triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can form stable complexes with metal ions and other biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,2,2-Tetrafluoroethyl difluoromethyl ether
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
- Desflurane
Uniqueness
Compared to similar compounds, 6-(1,2,2,2-Tetrafluoroethyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure, which imparts additional stability and reactivity. The presence of the tetrafluoroethyl group enhances its thermal and chemical resistance, making it more suitable for high-performance applications.
Propiedades
Número CAS |
1793-26-6 |
|---|---|
Fórmula molecular |
C5H5F4N5 |
Peso molecular |
211.12 g/mol |
Nombre IUPAC |
6-(1,2,2,2-tetrafluoroethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H5F4N5/c6-1(5(7,8)9)2-12-3(10)14-4(11)13-2/h1H,(H4,10,11,12,13,14) |
Clave InChI |
HIPHKZODMYVGFE-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NC(=N1)N)N)C(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)
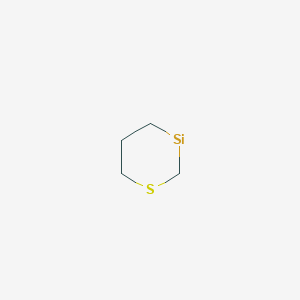
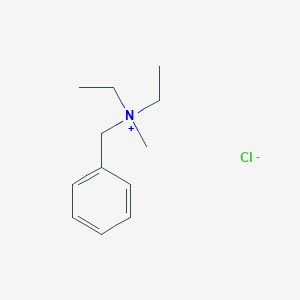
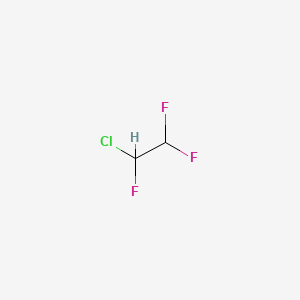
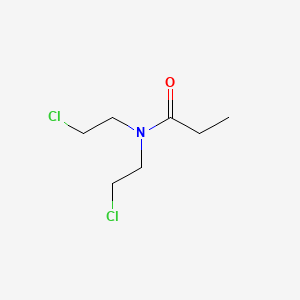
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
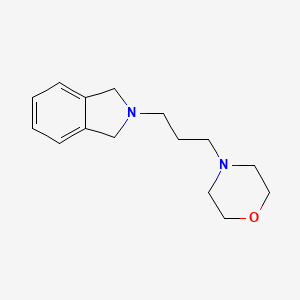
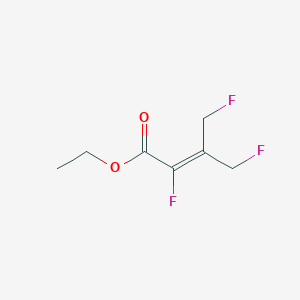

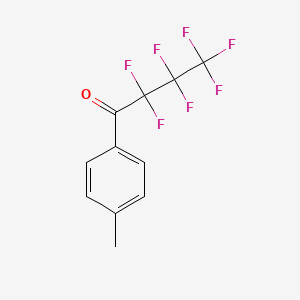

![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
